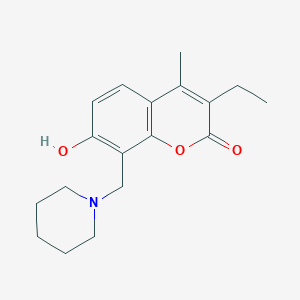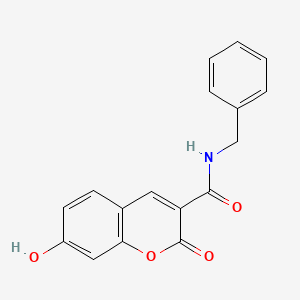
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one may exert its pharmacological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit its pharmacological effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the main limitations of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. Another area of research is the investigation of the potential use of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on the development of new fluorescent probes based on the structure of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one for the detection of other biomolecules in biological systems.
Conclusion
In conclusion, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. While there are limitations to using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments, its high potency and selectivity make it a useful tool for studying various biological processes. There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylcoumarin and piperidine-4-carboxaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. The overall yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-13-12(2)14-7-8-16(20)15(17(14)22-18(13)21)11-19-9-5-4-6-10-19/h7-8,20H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUFGKGEPUYZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCCC3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)